molecular formula C9H9N2O3- B11727463 {[(2-Aminophenyl)carbonyl]amino}acetate

{[(2-Aminophenyl)carbonyl]amino}acetate

Cat. No.: B11727463
M. Wt: 193.18 g/mol
InChI Key: DEFPNMKDESPGBA-UHFFFAOYSA-M
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Description

{[(2-Aminophenyl)carbonyl]amino}acetate is an organic compound that features both an amino group and a carbonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2-Aminophenyl)carbonyl]amino}acetate typically involves the reaction of 2-aminobenzoic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, possibly using automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[(2-Aminophenyl)carbonyl]amino}acetate can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Acylated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[(2-Aminophenyl)carbonyl]amino}acetate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive amino and carbonyl groups.

Medicine

In medicinal chemistry, this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities .

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of {[(2-Aminophenyl)carbonyl]amino}acetate involves its interaction with biological molecules through its amino and carbonyl groups. These interactions can lead to the formation of covalent bonds with proteins and enzymes, altering their function. The specific molecular targets and pathways depend on the derivative and its application .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzoic acid: Shares the amino group but lacks the ester functionality.

    Glycine: A simple amino acid that can form similar derivatives.

    N-Acetylglycine: Similar structure but with an acetyl group instead of a phenyl group.

Uniqueness

{[(2-Aminophenyl)carbonyl]amino}acetate is unique due to the combination of its amino and carbonyl groups attached to a phenyl ring, providing a versatile scaffold for chemical modifications and diverse applications .

Properties

IUPAC Name

2-[(2-aminobenzoyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5,10H2,(H,11,14)(H,12,13)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFPNMKDESPGBA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N2O3-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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